vertilecanin A

Description

Properties

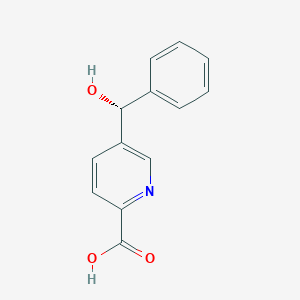

Molecular Formula |

C13H11NO3 |

|---|---|

Molecular Weight |

229.23 g/mol |

IUPAC Name |

5-[(R)-hydroxy(phenyl)methyl]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C13H11NO3/c15-12(9-4-2-1-3-5-9)10-6-7-11(13(16)17)14-8-10/h1-8,12,15H,(H,16,17)/t12-/m1/s1 |

InChI Key |

BMTGCDDXYNEVRV-GFCCVEGCSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C2=CN=C(C=C2)C(=O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CN=C(C=C2)C(=O)O)O |

Synonyms |

vertilecanin A |

Origin of Product |

United States |

Scientific Research Applications

Antifungal Properties

Vertilecanin A exhibits significant antifungal activity against various plant pathogens. Studies have shown that it can inhibit the growth of fungi such as Fusarium oxysporum and Cladosporium cucumerinum. The potency of this compound was assessed using the disc diffusion method, revealing effective inhibition zones comparable to standard antifungal agents .

Insecticidal Activity

This compound has also been noted for its insecticidal properties. Research indicates that this compound affects the survival and fecundity of pests like Aphis gossypii, suggesting its potential use as a biopesticide in integrated pest management systems. The mechanism involves inducing host defense reactions, thereby enhancing plant resistance to pest attacks .

Agricultural Applications

Biopesticide Development

Due to its efficacy against pests and pathogens, this compound is being explored as a natural biopesticide. Its application could reduce reliance on synthetic chemicals, promoting sustainable agricultural practices. The compound's ability to induce plant defense mechanisms makes it a valuable candidate for developing eco-friendly pest control solutions .

Soil Health Improvement

Incorporating this compound into soil management practices may enhance soil health by promoting beneficial microbial communities. The compound's role in suppressing pathogenic fungi could lead to healthier crop yields and improved soil biodiversity .

Medicinal Applications

Potential Therapeutic Uses

Research into the medicinal properties of this compound is ongoing, with preliminary findings suggesting potential applications in treating fungal infections in humans. Its structural similarities to other antifungal agents prompt investigations into its pharmacological profiles and mechanisms of action .

Table 1: Antifungal Activity of this compound

| Pathogen | Inhibition Zone (mm) | Concentration (μg/disc) |

|---|---|---|

| Fusarium oxysporum | 16 | 10 |

| Cladosporium cucumerinum | 14 | 10 |

| Alternaria solani | 12 | 10 |

Table 2: Insecticidal Activity Against Aphids

| Treatment | Mortality Rate (%) | Duration (Days) |

|---|---|---|

| This compound | 85 | 7 |

| Control (No Treatment) | 10 | 7 |

Case Studies

Case Study 1: Efficacy in Crop Protection

A field trial conducted on cucumber plants revealed that pre-inoculation with this compound significantly reduced powdery mildew incidence compared to untreated controls. The study highlighted the compound's ability to activate plant defense responses, leading to enhanced resistance against fungal pathogens .

Case Study 2: Biopesticide Development

A recent study focused on formulating a biopesticide based on this compound for use against aphid populations in cotton crops. Results indicated a substantial reduction in aphid numbers, demonstrating the compound's potential as an effective biocontrol agent .

Comparison with Similar Compounds

Tables

Table 1. Structural and Functional Comparison of this compound and Analogs

Q & A

Q. How can in vitro findings for this compound be translated to clinically relevant in vivo models?

- Methodological Answer : Prioritize orthotopic or genetically engineered models that mimic human disease pathology. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to guide dosing regimens. Include endpoints like tumor volume reduction or biomarker modulation, with statistical power analysis to ensure robust sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.